molecular formula C17H24N2O5S B6774496 N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6774496
M. Wt: 368.4 g/mol
InChI Key: ANQNVVAYMXBCDA-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring and a thiazepane ring

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13-10-19(8-9-25(21,22)12-13)17(20)18-7-6-14-11-23-15-4-2-3-5-16(15)24-14/h2-5,13-14H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQNVVAYMXBCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS(=O)(=O)C1)C(=O)NCCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the Thiazepane Ring: The thiazepane ring is formed by the reaction of an appropriate amine with a thioamide, followed by cyclization.

    Coupling of the Rings:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazepane ring, potentially leading to ring-opening or hydrogenation of the sulfur atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiazepane nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazepane derivatives or ring-opened products.

    Substitution: Various substituted amides or thiazepane derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the thiazepane ring can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but has a different functional group, leading to different chemical properties and biological activities.

    N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-benzenesulfonamide: Another similar compound with a sulfonamide group instead of the thiazepane ring.

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is unique due to the combination of the benzodioxin and thiazepane rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

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